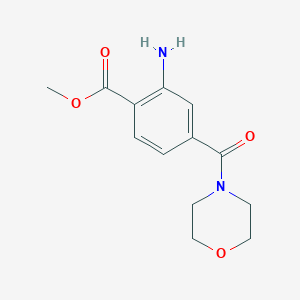

Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate

CAS No.: 322764-64-7

Cat. No.: VC2808369

Molecular Formula: C13H16N2O4

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 322764-64-7 |

|---|---|

| Molecular Formula | C13H16N2O4 |

| Molecular Weight | 264.28 g/mol |

| IUPAC Name | methyl 2-amino-4-(morpholine-4-carbonyl)benzoate |

| Standard InChI | InChI=1S/C13H16N2O4/c1-18-13(17)10-3-2-9(8-11(10)14)12(16)15-4-6-19-7-5-15/h2-3,8H,4-7,14H2,1H3 |

| Standard InChI Key | QOHKRFFRANDKSH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N |

Introduction

Structural Characteristics and Basic Properties

Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate has the molecular formula C13H16N2O4. It belongs to the family of benzoate derivatives and features several key functional groups that define its chemical behavior. The compound contains a methyl ester group, a primary amino group at position 2 of the benzene ring, and a morpholine ring attached via a carbonyl group at position 4. This unique arrangement of functional groups contributes to the compound's reactivity profile and potential applications.

Chemical Structure Components

The chemical structure of Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate consists of:

-

A benzene ring as the core structure

-

A methyl ester group (-COOCH3)

-

A primary amino group (-NH2) at position 2

-

A morpholine ring connected through a carbonyl linkage at position 4

Physical Properties

While specific data on the physical properties of this exact compound is limited in the available research literature, compounds with similar structures typically exhibit:

-

Moderate to high melting points due to the presence of hydrogen bonding capabilities

-

Limited water solubility but good solubility in organic solvents

-

Stability under normal laboratory conditions

Synthesis Methods and Preparation

Analogous Synthetic Pathways

Drawing from information about related compounds, synthetic approaches might involve:

-

Starting with a suitable benzoic acid derivative with amino and halide or other leaving groups

-

Esterification of the carboxylic acid group to form the methyl ester

-

Amide formation between the leaving group position and morpholine

A patent related to the preparation of a similar compound, 2-amino-4-methylamino methyl benzoate hydrochloride, describes a reduction process involving nitro and cyano groups . This method employs:

-

2-nitro-4-cyano methyl benzoate as a starting material

-

Diluted hydrochloric acid as a solvent

-

Catalytic hydrogenation under pressure (0.5-3.5 MPa) at 10-60°C

-

After-treatment through filtration and spin-drying to obtain the final product with high purity

While this exact procedure is for a different compound, similar reduction strategies could potentially be applied in the synthesis of Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate, particularly for the formation of the amino group.

Chemical Reactivity and Reactions

Reactivity Patterns

The presence of multiple functional groups in Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate gives rise to diverse reactivity patterns:

-

The primary amino group can participate in various reactions, including:

-

Nucleophilic substitutions

-

Diazotization reactions

-

Formation of amides and imines

-

-

The ester group can undergo:

-

Hydrolysis to form the corresponding carboxylic acid

-

Transesterification with other alcohols

-

Reduction to form alcohols

-

-

The morpholine-carbonyl group can be involved in:

-

Hydrolysis reactions

-

Reduction processes

-

Various transformations typical of amides

-

| Reaction Type | Reagents | Expected Products | Reaction Conditions |

|---|---|---|---|

| Amino Group Derivatization | Acyl chlorides | N-acyl derivatives | Basic conditions, 0-25°C |

| Ester Hydrolysis | NaOH or KOH | Carboxylic acid | Aqueous medium, 25-80°C |

| Reduction of Ester | LiAlH4 or NaBH4 | Primary alcohol | Anhydrous conditions, -78 to 25°C |

| Diazotization | NaNO2, HCl | Diazonium salt | 0-5°C, acidic conditions |

Comparative Analysis with Similar Compounds

Structural Analogs

Several compounds share structural similarities with Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate, including methyl 5-amino-2-(4-morpholino)benzoate, which has a different arrangement of the functional groups on the benzene ring .

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate | C13H16N2O4 | ~264 g/mol* | Amino at position 2, morpholine-carbonyl at position 4 |

| Methyl 5-amino-2-(4-morpholino)benzoate | C12H16N2O3 | 236.267 g/mol | Amino at position 5, morpholino at position 2 |

| Methyl 2-amino-4-methylamino methyl benzoate | Structure differs | Value differs | Contains methylamino group instead of morpholine-carbonyl |

*Approximate value calculated from molecular formula

Functional Group Effects

The position and nature of functional groups significantly impact the chemical and biological properties of these compounds:

-

The amino group at position 2 in Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate likely influences its reactivity differently compared to compounds with amino groups at other positions

-

The morpholine-carbonyl group provides distinct hydrogen bonding capabilities compared to a direct morpholino substitution

-

These structural differences may lead to varying interactions with biological targets and different pharmacological profiles

Analytical Methods and Characterization

Identification Techniques

Various analytical methods can be employed to characterize Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate:

-

Spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Infrared (IR) spectroscopy to identify functional groups

-

Mass spectrometry for molecular weight determination

-

-

Chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC) for purity analysis

-

Thin-Layer Chromatography (TLC) for reaction monitoring

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume